molecular formula C23H21NO5 B2612990 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 929963-07-5

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B2612990
CAS No.: 929963-07-5
M. Wt: 391.423
InChI Key: PIDKNBKVXKQGFA-NDENLUEZSA-N
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Description

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic compound characterized by its unique structure, which includes benzofuran rings, a hydroxy group, and a morpholinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the hydroxy and morpholinylmethyl groups. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Addition of the Morpholinylmethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced using reagents like morpholine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using reagents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the benzofuran ring using hydrogen gas and a palladium catalyst.

    Substitution: The morpholinylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Morpholine, formaldehyde, various nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one: Lacks the morpholinylmethyl group.

    (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(piperidin-4-ylmethyl)-1-benzofuran-3(2H)-one: Contains a piperidinylmethyl group instead of a morpholinylmethyl group.

Uniqueness

The presence of the morpholinylmethyl group in (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one imparts unique chemical and biological properties, making it distinct from similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c1-14-10-18(25)17(13-24-6-8-27-9-7-24)23-21(14)22(26)20(29-23)12-16-11-15-4-2-3-5-19(15)28-16/h2-5,10-12,25H,6-9,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDKNBKVXKQGFA-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCOCC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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